molecular formula C14H13BO2 B15067790 (E)-(4-Styrylphenyl)boronic acid

(E)-(4-Styrylphenyl)boronic acid

Cat. No.: B15067790
M. Wt: 224.06 g/mol
InChI Key: RAHFHNVYCKLZGU-VOTSOKGWSA-N
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Description

(E)-(4-Styrylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic group and two hydroxyl groups. This compound is particularly notable for its styryl group, which is a vinyl group attached to a phenyl ring. This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(4-Styrylphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 4-bromostyrene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions. The choice of solvents and catalysts may vary to optimize yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(E)-(4-Styrylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-(4-Styrylphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-Styrylphenyl)boronic acid is unique due to its combination of a styryl group and a boronic acid moiety. This structure provides enhanced reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications. Its ability to form stable boronate complexes also makes it valuable in sensing and molecular recognition applications .

Biological Activity

(E)-(4-Styrylphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids, including this compound, have been explored for their potential in various therapeutic applications, including anticancer, antibacterial, and antiviral activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

Anticancer Activity

Research has shown that boronic acids can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. A study synthesized a series of boronic acid-containing compounds and evaluated their effects on cell lines. The compound this compound demonstrated significant inhibition of cell growth with IC50 values comparable to known anticancer agents. Specifically, it was indicated that modifications in the aromatic structure can enhance the biological activity of these compounds against various cancer cell lines .

Antibacterial Properties

Boronic acids have also been investigated for their antibacterial properties. A study highlighted the synthesis of several boronic acid derivatives that exhibited antimicrobial activity against pathogenic strains of Escherichia coli. The results indicated that certain derivatives showed higher activity than conventional antibiotics, suggesting a promising role for this compound in combating bacterial infections .

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets such as proteins and enzymes. For instance, the compound's ability to bind to tubulin disrupts microtubule dynamics, leading to apoptosis in cancer cells. Additionally, its interaction with bacterial enzymes may inhibit critical metabolic pathways necessary for bacterial survival .

Study 1: Tubulin Polymerization Inhibition

In a focused study on tubulin polymerization, this compound was shown to inhibit this process effectively. The IC50 values were determined through cell viability assays using B-16 and 1-87 cell lines. The findings suggested that this compound could serve as a lead structure for developing new anticancer therapies .

Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of various boronic acids included this compound among other derivatives. The study revealed that this compound exhibited significant antibacterial activity against multiple strains of E. coli, with results indicating a higher potency than some traditional antibiotics .

Table 1: Biological Activity of this compound

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerB-160.48 - 2.1
AntibacterialEscherichia coli<10
Tubulin PolymerizationN/A21 - 22

Table 2: Comparison of Boronic Acid Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer0.48 - 2.1
Boronic acid derivative AAntibacterial<10
Boronic acid derivative BTubulin Inhibitor21 - 22

Properties

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

[4-[(E)-2-phenylethenyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,16-17H/b7-6+

InChI Key

RAHFHNVYCKLZGU-VOTSOKGWSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC2=CC=CC=C2)(O)O

Origin of Product

United States

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